REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(C)N=NCCO)(OCC)=O.[C:32]([N:35]([CH3:41])[N:36]=[N:37][CH2:38][CH2:39]O)(=[O:34])[CH3:33].C(Cl)(Cl)(Cl)[Cl:43]>CCCCC>[C:32]([N:35]([CH3:41])[N:36]=[N:37][CH2:38][CH2:39][Cl:43])(=[O:34])[CH3:33]
|
Name
|
|
Quantity
|
5.89 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N(N=NCCO)C
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N(N=NCCO)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
precipitated triphenylphosphine oxide
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated on a rotary evaporator at 220° C.
|
Type
|
DISSOLUTION
|
Details
|
the residue (4.2 g) was dissolved in a minimum amount of ether
|
Type
|
CUSTOM
|
Details
|
chromatographed on a column of 35 g of Silica Gel 60
|
Type
|
WASH
|
Details
|
eluted with 600 mL of this same solvent mixture
|
Type
|
CUSTOM
|
Details
|
Evaporation of the eluent
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator and vacuum transfer (40° C./0.005 mm) of the residue
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |